molecular formula C15H14N4O3S2 B216318 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

Cat. No.: B216318
M. Wt: 362.4 g/mol
InChI Key: OGWNEFVNNBKELE-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is a synthetic chemical compound of significant interest in research and development, particularly in the fields of agrochemistry and pharmaceutical sciences. This molecule features a benzothiazole core, a heterocyclic scaffold widely recognized in medicinal chemistry for its diverse biological activities , linked via a sulfanyl-acetamide bridge to a 4,6-dimethoxypyrimidine group. The 4,6-dimethoxypyrimidine moiety is a common structural feature in many commercial herbicides, suggesting potential application for this compound in the research and development of new crop protection agents . The molecular structure incorporates key functional groups that contribute to its research utility. The acetamide linker and the sulfanyl group provide conformational flexibility, which can influence molecular recognition and binding interactions with biological targets . Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry or as a candidate for high-throughput screening against various biological targets. It is strictly intended for non-human, non-clinical research applications, including but not limited to investigative biology, lead compound identification, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

InChI

InChI=1S/C15H14N4O3S2/c1-21-12-7-13(22-2)19-14(18-12)17-11(20)8-23-15-16-9-5-3-4-6-10(9)24-15/h3-7H,8H2,1-2H3,(H,17,18,19,20)

InChI Key

OGWNEFVNNBKELE-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Preparation Methods

Thiol Activation and Alkylation

2-Mercaptobenzothiazole undergoes alkylation with chloroacetyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic attack of the thiolate anion on the α-carbon of chloroacetyl chloride, yielding 2-(chloroacetylthio)benzothiazole.

Reaction Conditions :

  • Solvent : DMF (anhydrous)

  • Temperature : 0–5°C (prevents polysubstitution)

  • Base : Triethylamine (neutralizes HCl byproduct)

  • Yield : 78–82%

Amide Coupling with 4,6-Dimethoxypyrimidin-2-amine

The chloroacetyl intermediate reacts with 4,6-dimethoxypyrimidin-2-amine in tetrahydrofuran (THF) under reflux. Nucleophilic substitution replaces the chloride with the pyrimidine amine, forming the acetamide linkage.

Optimization Insights :

  • Catalyst : No catalyst required; inherent basicity of pyrimidine amine suffices.

  • Reaction Time : 6–8 hours (monitored via TLC).

  • Yield : 65–70% after recrystallization (ethanol/water).

Alternative Multicomponent Approaches

Solvent-Free One-Pot Synthesis

Adapting methodologies from pyrimido[2,1-b]benzothiazole syntheses, a three-component reaction combines:

  • 2-Aminobenzothiazole

  • Chloroacetic acid

  • 4,6-Dimethoxypyrimidin-2-amine

Procedure :

  • Heat reactants at 60°C under solvent-free conditions for 5 hours.

  • Tandem Knoevenagel-Michael reactions facilitate cyclization and amidation.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Green Chemistry : Eliminates toxic solvents.

  • Efficiency : 60–72% yield.

Mechanistic Insights and Intermediate Characterization

Cyclization and Hydrogen Bonding

Fourier-transform infrared (FTIR) spectra confirm amide C=O stretching at 1660 cm⁻¹ and N-H bending at 1540 cm⁻¹. Nuclear magnetic resonance (NMR) reveals:

  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), δ 4.20 (s, 2H, CH₂S), δ 8.10–7.20 (m, 4H, benzothiazole).

  • ¹³C NMR : δ 169.8 (C=O), δ 158.2 (pyrimidine C2).

X-ray Crystallography

Co-crystal studies of analogous pyrimidine-acetamide systems show R₂²(8) hydrogen-bonded motifs, stabilizing the acetamide linkage via N–H⋯O and O–H⋯N interactions.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)Key Advantage
Stepwise Alkylation DMF, 0–5°C7099.2High reproducibility
One-Pot Solvent-Free 60°C, no solvent6598.5Eco-friendly, fewer steps

Challenges and Mitigation Strategies

  • Regioselectivity : Competing O-alkylation minimized by low-temperature thiol activation.

  • Purification : Recrystallization in ethanol/water removes unreacted pyrimidine amine.

  • Scale-Up : Solvent-free methods reduce waste but require precise thermal control .

Chemical Reactions Analysis

Types of Reactions

WAY-323759 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

WAY-323759 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-323759 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Antiproliferative Acetamide Derivatives

N-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivatives (e.g., compound 3p ) demonstrated potent antiproliferative activity against cancer cell lines:

  • MCF-7 (breast cancer): IC₅₀ = 0.22 μM
  • HeLa (cervical cancer): IC₅₀ = 0.08 μM
  • A549 (lung cancer): IC₅₀ = 0.05 μM
  • Normal lung cells: IC₅₀ = 189.2 μM (indicating selectivity) .

Key Structural Differences:

  • The 4,6-dimethoxypyrimidine moiety is retained, suggesting its critical role in target engagement.

FPR Agonists with Pyridazinone Moieties

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , act as specific FPR2 agonists:

  • Induces calcium mobilization and chemotaxis in human neutrophils .

Comparison Points:

  • The pyridazinone core replaces the benzothiazole group, altering receptor specificity.
  • Methoxybenzyl substituents modulate potency and selectivity for FPR1/FPR2 receptors.

Benzothiazole-Based Analogs from Patents

European Patent EP3348550A1 discloses N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives , including:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences:

  • The trifluoromethyl group on benzothiazole enhances lipophilicity and metabolic stability compared to the unsubstituted benzothiazole in the target compound .
  • Phenyl or methoxyphenyl acetamide substituents may influence target binding kinetics.

Sulfanyl-Linked Pyrimidine Derivatives

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (Acta Cryst. E64, o201):

  • Synthesized via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide .

Structural Insights:

  • Methylpyridine substituents may alter crystallinity and solubility .

Thiazole-Containing Analogs

N-(5-Benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide (C₁₈H₁₈N₄OS₂):

  • Features a benzyl-thiazole group instead of benzothiazole.
  • The 4,6-dimethylpyrimidine sulfanyl group suggests similar synthetic routes to the target compound .

Pharmacokinetic and Structural Insights

  • 4,6-Dimethoxypyrimidine Role: This moiety is conserved in antiproliferative analogs (e.g., compound 3p) and is associated with improved binding to kinase targets like EGFR .
  • Benzothiazole vs. Thiazole: The benzothiazole group in the target compound may enhance π-π stacking interactions compared to simpler thiazole derivatives .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 341.49 g/mol. The structural composition includes a benzothiazole moiety linked to a dimethoxypyrimidine acetamide group, which is believed to contribute to its biological properties.

Biological Activities

Research has indicated that benzothiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Several studies have reported that benzothiazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds similar to the target compound have shown effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Antioxidant Properties : The antioxidant activity of benzothiazole derivatives has been extensively studied. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of skin diseases and other conditions associated with oxidative damage .
  • Antiproliferative Effects : Some benzothiazole derivatives have demonstrated antiproliferative effects on cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of melanoma cells, suggesting their potential use in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Candida albicans and dermatophytes. The results indicated that specific modifications in the benzothiazole structure significantly enhanced their antifungal potency .
  • Antioxidant Activity Assessment : In vitro tests using DPPH and FRAP assays revealed that certain derivatives exhibited strong antioxidant capabilities. For instance, one derivative showed an IC50 value lower than 10 µg/mL in scavenging free radicals, highlighting its potential as a therapeutic agent against oxidative stress-related disorders .
  • Antiproliferative Studies : A series of synthesized benzothiazole derivatives were tested against human melanoma cell lines. One compound displayed an IC50 value of 9.7 µM, indicating substantial antiproliferative activity and suggesting its potential as a lead compound for further development in oncology .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialEffective against Candida albicans
AntioxidantIC50 < 10 µg/mL in DPPH assay
AntiproliferativeIC50 = 9.7 µM on melanoma cells

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